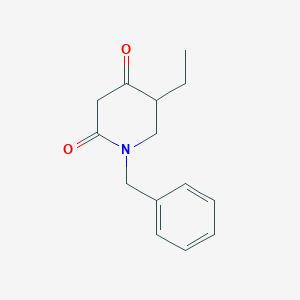

1-Benzyl-5-ethylpiperidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

66594-69-2 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-benzyl-5-ethylpiperidine-2,4-dione |

InChI |

InChI=1S/C14H17NO2/c1-2-12-10-15(14(17)8-13(12)16)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

InChI Key |

ADSHHHOEECKWOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(C(=O)CC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

The Significance of Piperidine 2,4 Dione Scaffolds in Advanced Organic Synthesis

The piperidine-2,4-dione framework is a key structural motif in a multitude of biologically active compounds. This heterocyclic system is a versatile scaffold for the development of new therapeutic agents due to its ability to interact with various biological targets. The presence of two carbonyl groups and a nitrogen atom within the six-membered ring allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

The reactivity of the piperidine-2,4-dione core enables a range of chemical transformations, including alkylations, condensations, and ring-opening reactions. This chemical tractability has been exploited in the synthesis of natural products and in the creation of libraries of compounds for drug discovery programs. The inherent stereochemical possibilities of substituted piperidine-2,4-diones also offer opportunities for the development of enantiomerically pure compounds, a critical aspect in modern pharmacology.

Contextualization Within N Substituted Glutarimide Chemistry

1-Benzyl-5-ethylpiperidine-2,4-dione is a member of the N-substituted glutarimide (B196013) family. Glutarimides, also known as piperidine-2,6-diones, are a well-studied class of compounds with a broad spectrum of biological activities. The substitution on the nitrogen atom significantly influences the physicochemical and pharmacological properties of the glutarimide ring.

The introduction of a benzyl (B1604629) group at the N-1 position, as seen in the target molecule, can impact factors such as lipophilicity, metabolic stability, and receptor-binding affinity. The chemistry of N-substituted glutarimides often involves the reaction of a primary amine with glutaric anhydride or its derivatives. The presence of the benzyl group can also influence the stereochemical outcome of reactions at the carbon atoms of the piperidine (B6355638) ring.

Overview of Current Research Directions for 1 Benzyl 5 Ethylpiperidine 2,4 Dione

Strategies for the Construction of the Piperidine-2,4-dione Ring System

The formation of the piperidine-2,4-dione ring is a key step in the synthesis of this compound and its analogs. Several cyclization strategies are employed to achieve this, with Michael addition-based annulations and Dieckmann cyclizations being prominent methods. rsc.orgntu.edu.sgrsc.org

Michael Addition-Based Annulation Reactions

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of piperidine (B6355638) derivatives. ntu.edu.sgresearchgate.net This reaction can be adapted in various ways to facilitate the annulation, or ring-forming, process necessary to create the piperidine-2,4-dione core.

The reaction between substituted acrylamides and 1,3-bielectrophiles represents a viable, though less commonly detailed, pathway. In this approach, the acrylamide (B121943) serves as the nucleophilic component after deprotonation, and the 1,3-bielectrophile provides the necessary carbon framework to complete the ring. The reactivity of acrylamides as Michael donors is influenced by the substituents on the nitrogen and the α-carbon. nih.gov For instance, N-arylacrylamides have been studied for their reactivity with thiols, providing insight into their electrophilic nature, which is relevant to their role as Michael acceptors in other contexts. nih.gov

A more common strategy involves the reaction of acetamide (B32628) derivatives with α,β-unsaturated carbonyl compounds. rsc.org In a typical sequence, the enolate of an N-substituted acetamide, such as N-benzylacetamide, can act as a Michael donor, adding to an α,β-unsaturated ester. The resulting adduct can then undergo an intramolecular cyclization to form the piperidine-2,4-dione ring. The specific conditions for this reaction, including the choice of base and solvent, are critical for achieving good yields.

This protocol involves a tandem reaction sequence where a Michael addition is followed by an intramolecular transacylation. For example, the addition of an amine to a divinyl ketone can initiate a double Michael addition, leading to a 4-piperidone (B1582916). kcl.ac.uk A variation of this involves the reaction of a primary amine with two moles of an alkyl acrylate, followed by cyclization. dtic.mil While these methods typically yield piperidones, modifications to the starting materials and reaction conditions can lead to the formation of piperidine-2,4-diones.

Baylis-Hillman adducts, which are multifunctional molecules derived from the reaction of aldehydes and activated alkenes, serve as versatile starting materials for the synthesis of various heterocyclic compounds, including piperidine derivatives. capes.gov.brresearchgate.netkoreascience.kr The transformation of Baylis-Hillman adducts can lead to the formation of piperidine-2,6-dione frameworks. researchgate.netkoreascience.kr For instance, 3-hydroxy-2-methylenealkanenitriles, a type of Baylis-Hillman adduct, can be converted into piperidine-2,6-diones. researchgate.net Although this specific example leads to a 2,6-dione, the underlying principles of using these adducts can be adapted for the synthesis of 2,4-diones.

Dieckmann Cyclization for Regioselective Piperidine-2,4-dione Formation

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. openstax.orglibretexts.orglibretexts.org This reaction is highly effective for forming five- and six-membered rings and has been applied to the synthesis of piperidine-2,4-diones. dtic.milnih.gov

In the context of synthesizing a this compound, a suitable precursor would be an N-benzyl-N-(ethoxycarbonylmethyl)amino ester derivative. Treatment of this diester with a strong base, such as sodium ethoxide, would generate an enolate at the α-position of one ester group. openstax.orglibretexts.org This enolate would then undergo an intramolecular nucleophilic acyl substitution at the carbonyl of the other ester group to form the six-membered piperidine-2,4-dione ring. openstax.orglibretexts.org The regioselectivity of the Dieckmann cyclization is generally high, making it a reliable method for constructing the desired ring system. For example, the synthesis of 1-benzyl-4-piperidone can be achieved through a sequence involving a Dieckmann condensation. chemicalbook.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more starting materials in a single synthetic operation. This approach is highly valued for its atom economy and reduction of intermediate isolation steps.

Formal [3+3] Annulation via Oxidative N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for umpolung (polarity inversion) strategies, enabling substrates like α,β-unsaturated aldehydes (enals) to act as nucleophilic synthons. In the context of piperidinedione synthesis, a formal [3+3] annulation can be achieved through the generation of key intermediates such as the Breslow intermediate and the corresponding homoenolate equivalent. nih.govnih.gov

The catalytic cycle typically begins with the nucleophilic attack of the NHC on an enal, forming the covalent Breslow intermediate. Following a base-assisted proton transfer, a key homoenolate intermediate is generated. nih.gov This nucleophilic species can then engage in a Michael addition with a suitable three-carbon electrophilic partner. For the synthesis of a piperidine-2,4-dione scaffold, this partner would be an α,β-unsaturated imine or a related species. Subsequent intramolecular cyclization and catalyst regeneration would furnish the desired six-membered ring. Oxidative conditions can be employed to facilitate the formation of specific intermediates, such as the α,β-unsaturated acyl azolium, expanding the range of possible reaction partners. nih.gov This strategy allows for the construction of highly functionalized piperidines from simple precursors. researchgate.net

Table 1: Representative NHC-Catalyzed [3+3] Annulation Reactions for Heterocycle Synthesis This table illustrates the general conditions for NHC-catalyzed annulation reactions that form heterocyclic systems analogous to the piperidinedione core.

| NHC Precursor | Substrate 1 (C3-Synthon) | Substrate 2 (C3-Synthon) | Base/Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiazolium salt | Cinnamaldehyde | Azlactone | DBU | THF | 86 | researchgate.net |

| Triazolium salt | 3-Bromoenal | Pyrazolone | DBU | DCM | 88 | nih.gov |

| Triazolium salt | Aryl enal | Aryl enal (Dimerization) | Nitroarene (Oxidant) / LiCl | Trifluorotoluene | 51 | nih.gov |

| Chiral Triazolium salt | Ynal | 1,3-Diketone | DBU | Toluene | 95 | researchgate.net |

Guareschi Reaction Derivatives

The classical Guareschi-Thorpe reaction involves the condensation of a cyano-containing active methylene (B1212753) compound (like ethyl cyanoacetate) with a β-ketoester in the presence of ammonia. drugfuture.comrsc.org This sequence of Knoevenagel condensation, Michael addition, and cyclization typically leads to the formation of a 2,6-dihydroxypyridine (B1200036) derivative (or its pyridone tautomer). nih.govresearchgate.net

To adapt this methodology for the synthesis of a this compound, the reaction pathway would need to be modified. A plausible derivative strategy would involve the reaction of benzylamine (B48309) with an appropriate α,β-unsaturated ester (e.g., ethyl crotonate to install the ethyl group at the 5-position). This would form a β-amino ester intermediate via conjugate addition. Subsequent acylation of this amine with a malonyl dichloride derivative, followed by an intramolecular Dieckmann condensation, would yield the piperidine-2,4-dione ring system. This modified approach leverages the core principles of the Guareschi reaction—namely, the combination of amine, ester, and dicarbonyl functionalities—but redirects the cyclization pathway away from aromatization to produce the saturated heterocyclic dione (B5365651).

Table 2: Plausible Reactants for a Guareschi-Derived Piperidinedione Synthesis This table outlines the conceptual components for a modified Guareschi-type synthesis targeting the piperidine-2,4-dione scaffold.

| Amine Source | Michael Acceptor | Acylating Agent | Base for Cyclization | Anticipated Intermediate |

|---|---|---|---|---|

| Benzylamine | Ethyl crotonate | Malonyl chloride | Sodium methoxide | N-benzyl-N-(3-oxopentanoyl)malonamic acid ester |

| Ammonia | Ethyl pentenoate | Meldrum's acid derivative | Potassium tert-butoxide | N-(3-oxohexanoyl)malonamic acid ester |

Cyclization Reactions Employing Specific Catalytic Systems

Intramolecular cyclization represents a direct and powerful strategy for forming heterocyclic rings. The choice of catalyst is paramount, as it dictates the reaction mechanism, regioselectivity, and stereochemical outcome.

Rh(II)-Catalyzed N–H Insertion Reactions

Dirhodium(II) carboxylates are exceptionally effective catalysts for the decomposition of diazocarbonyl compounds to generate transient rhodium carbenoid species. umich.edu These electrophilic intermediates can undergo a variety of transformations, including intramolecular N–H insertion. researchgate.netsemanticscholar.org This reaction provides a direct route to lactams, including piperidinone structures.

The synthesis of a piperidinedione precursor via this method would involve an appropriately substituted N-acyl diazoacetamide. For instance, a substrate containing a benzyl (B1604629) group on the amide nitrogen and an ethyl group on the carbon chain would be synthesized. Upon exposure to a Rh(II) catalyst, such as Rh₂(OAc)₄, the diazo group is converted into a rhodium carbenoid. This intermediate then undergoes a facile intramolecular 5-exo-trig cyclization, where the carbenoid is trapped by the N-H bond of the amide, forming the six-membered piperidinone ring with high efficiency. acs.orgresearchgate.net This method is known for its high yields and compatibility with various functional groups.

Table 3: Examples of Rh(II)-Catalyzed Intramolecular N–H Insertion for Lactam Synthesis

| Diazo Compound | Rh(II) Catalyst | Solvent | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| N-benzyl-2-diazo-4-phenylbutanamide | Rh₂(OAc)₄ | CH₂Cl₂ | >97 | γ-Lactam | researchgate.net |

| N-(4-methoxybenzyl)-2-diazoacetamide | Rh₂(OAc)₄ | Water | 85 | β-Lactam | researchgate.net |

| N-Cbz-protected aminomethyl 2-diazoacetamide | Rh₂(mandelate)₄ | CH₂Cl₂ | 53 | Piperidin-2-one | umich.edu |

| Ethyl 2-diazoacetoacetate | Rh₂(oct)₄ | Neat (Mechanochemical) | 84 | α-Amino ester (Intermolecular) | acs.org |

Palladium-Catalyzed Cyclization Processes

Palladium catalysis offers a diverse array of methods for C-N bond formation and the synthesis of N-heterocycles. mdpi.com Strategies such as the aza-Wacker reaction and Heck-type cyclizations are particularly relevant for constructing piperidinone rings from unsaturated amide precursors. rsc.orgnih.gov

In a typical intramolecular aza-Wacker-type cyclization, an unsaturated amide or carbamate (B1207046) bearing a terminal alkene is treated with a Pd(II) catalyst (e.g., Pd(OAc)₂) in the presence of an oxidant. The palladium catalyst coordinates to the alkene, rendering it susceptible to intramolecular nucleophilic attack by the amide nitrogen. This syn-aminopalladation step forms a new C-N bond and a carbon-palladium sigma bond. Subsequent β-hydride elimination regenerates the alkene at a different position and releases the cyclized product. Alternatively, in a Heck-type reaction, an amide containing a vinyl halide can undergo oxidative addition to a Pd(0) catalyst, followed by intramolecular migratory insertion and reductive elimination to forge the ring. These cascade reactions are powerful tools for rapidly assembling complex heterocyclic frameworks. rsc.orgnih.gov

Table 4: Palladium-Catalyzed Cyclization for N-Heterocycle Synthesis

| Substrate | Pd Catalyst | Ligand/Additive | Solvent | Yield (%) | Reaction Type | Reference |

|---|---|---|---|---|---|---|

| Amido-tethered allylic carbonate | Pd₂(dba)₃ | dppf | Toluene | 94 | [4+2] Cycloaddition | rsc.org |

| Vinyl cyclopropanecarboxamide | Pd(PPh₃)₂Cl₂ | AgOAc (Oxidant) | DCE | 72 | Aza-Wacker type | nih.gov |

| Unsaturated hydroperoxide | Pd(OAc)₂ | Pyridine / BQ | CH₂Cl₂ | 71 | Peroxy-cyclization | nih.gov |

| o-Iodoaniline + Alkyne | Pd(OAc)₂ | XPhos | Dioxane | 85 | Carbonylative Cyclization | rsc.org |

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of piperidine scaffolds, often proceeding through cascade reactions that create multiple stereocenters with high control. A common strategy involves an intramolecular Michael addition of an amine or enamine onto an α,β-unsaturated system, followed by cyclization. rsc.orgbeilstein-journals.org

For the synthesis of a 5-substituted piperidine-2,4-dione, a linear precursor can be designed to undergo a base- or amine-catalyzed cascade. For example, a β-amino ester can be acylated with an acryloyl chloride derivative. The resulting substrate contains both a Michael donor (the secondary amine) and a Michael acceptor (the acrylate). In the presence of a suitable base, an intramolecular aza-Michael addition can occur, leading to the formation of the six-membered ring. A subsequent Dieckmann condensation of the ester with the newly formed amide would generate the piperidine-2,4-dione core. core.ac.uk Chiral organocatalysts, such as prolinol derivatives or squaramides, can be employed to render these transformations enantioselective, providing access to optically active piperidinedione derivatives. beilstein-journals.orgresearchgate.net

Table 5: Organocatalytic Approaches to Substituted Heterocycles

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide | Toluene | 90 | Michael Adduct | beilstein-journals.org |

| Cyclopentane-1,2-dione | α,β-Unsaturated aldehyde | Diphenylprolinol silyl (B83357) ether | Toluene | 99 | Bicyclic hemiacetal | researchgate.net |

| β-Amino ester derivative | Internal acrylate | TBAF (Base) | THF | High | Piperidine | nih.gov |

| Cyclopentane-1,2-dione | Alkylidene malononitrile | Thiourea | DCM | 96 | 4H-Pyran | researchgate.net |

Introduction of the N-Benzyl Moiety

The introduction of a benzyl group at the nitrogen atom of the piperidine-2,4-dione ring can be achieved through several synthetic strategies, primarily involving N-alkylation of a pre-formed piperidine-2,4-dione precursor or by incorporating the N-benzyl group from the start of the synthetic sequence through condensation reactions.

A common and direct method for the synthesis of N-substituted piperidines is the N-alkylation of the corresponding secondary amine. researchgate.net In the context of this compound, this would involve the reaction of 5-ethylpiperidine-2,4-dione (B1418855) with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the piperidine ring, thereby increasing its nucleophilicity.

Common bases and solvent systems for this type of transformation include potassium carbonate in N,N-dimethylformamide (DMF) or sodium hydride in DMF. researchgate.netchemicalbook.com The choice of base and solvent can be optimized to achieve high yields. For instance, a mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF can be stirred at room temperature before the addition of benzyl bromide and subsequent heating. chemicalbook.com

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 5-Ethylpiperidine-2,4-dione, Benzyl bromide | K₂CO₃, DMF, Heat | This compound | Not specified | researchgate.netchemicalbook.com |

| Piperidine, Alkyl bromide/iodide | Acetonitrile, Room Temperature | N-Alkylpiperidine | Not specified | researchgate.net |

| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | K₂CO₃, DMF, 65 °C, 14 h | 1-Benzyl-4-piperidone | 89.28% | chemicalbook.com |

An alternative approach involves the construction of the piperidine ring with the N-benzyl group already in place. This can be accomplished through condensation reactions of a primary amine, in this case, benzylamine, with suitable dicarbonyl compounds or their precursors. researchgate.net For example, the synthesis of 1-benzyl-4-piperidone has been achieved by reacting benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com This strategy ensures that the benzyl group is incorporated from an early stage of the synthesis.

Another related method involves the condensation of amines with dicarbonyl compounds like ethyl acetoacetate (B1235776) or benzoylacetone, which can lead to the formation of enaminones, key intermediates in the synthesis of heterocyclic systems. researchgate.net The reactivity of the amine can be influenced by the substituents on the aromatic ring. researchgate.net

| Amine | Dicarbonyl Compound/Precursor | Product | Reference |

| Benzylamine | Methyl acrylate | 1-Benzyl-4-piperidone | chemicalbook.com |

| Butylamine | Benzoylacetone | Enaminone | researchgate.net |

Introduction of the 5-Ethyl Moiety and Other C-Substituents

The introduction of substituents at the carbon atoms of the piperidine-2,4-dione ring, such as the ethyl group at the C-5 position, is a crucial step in the synthesis of analogs. Stereoselective methods are often employed to control the spatial orientation of these substituents, which can be critical for the biological activity of the final compound.

Stereoselective synthesis of substituted piperidines can be achieved through various methods, including radical cyclization and carbonyl ene reactions. For instance, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov This method has been shown to produce only two of the four possible diastereoisomers with varying ratios. nih.gov

Furthermore, the cyclization of certain aldehydes catalyzed by acids can lead to the formation of trisubstituted piperidines with high diastereoselectivity. lookchem.com For example, the use of concentrated hydrochloric acid can predominantly yield all-cis isomers, while a Lewis acid like methylaluminum dichloride can favor the formation of trans isomers. lookchem.com

| Reaction Type | Key Features | Product | Diastereomeric Ratio | Reference |

| Radical Cyclization | 6-exo cyclization of stabilized radicals | 2,4,5-Trisubstituted piperidines | 3:2 to 40:1 | nih.gov |

| Carbonyl Ene/Prins Cyclization | Acid-catalyzed cyclization of aldehydes | 2,4,5-Trisubstituted piperidines | Up to 99:1 | lookchem.com |

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemistry during the synthesis of chiral compounds. rcsi.com In the context of piperidine-2,4-dione synthesis, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereoselective formation of new chiral centers. For example, the Davies conjugate addition of (S)-N-(α-methylbenzyl)allylamine to α,β-unsaturated esters has been used to generate enantiopure β-amino esters. core.ac.uk These intermediates can then undergo Dieckmann cyclization to form substituted piperidine-2,4-diones. The chiral auxiliary is subsequently cleaved to yield the final product. core.ac.uk

| Chiral Auxiliary | Key Reaction | Intermediate | Final Product | Reference |

| (S)-N-(α-methylbenzyl)allylamine | Conjugate addition to α,β-unsaturated esters | Enantiopure β-amino esters | Enantioselective substituted piperidine-2,4-diones | core.ac.uk |

| (−)-Menthyl chloroformate | Directed ortho metalation | Diastereomeric planar chiral metacyclophanes | Carboxy-substituted planar chiral metacyclophanes | rcsi.com |

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of the target compound relies on the availability of key precursors and intermediates. The Dieckmann cyclization is a prominent method for constructing the piperidine-2,4-dione ring system. core.ac.ukdtic.mil This intramolecular condensation of a diester is typically followed by decarboxylation to yield the desired dione. For instance, the use of dimethyl ester precursors cyclized in methanol (B129727) with sodium methoxide, followed by decarbomethoxylation, has been shown to be an effective procedure. core.ac.uk

The preparation of the necessary β-amino esters for the Dieckmann cyclization can be readily achieved from the corresponding β-keto esters. core.ac.uk This approach allows for the synthesis of a wide variety of substituted piperidine-2,4-diones. core.ac.uk

Investigation of Michael Addition Mechanisms in Piperidine-2,4-dione Formation

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the formation of the piperidine-2,4-dione skeleton. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the addition of a nitrogen nucleophile to an appropriate acyclic precursor.

The mechanism commences with the deprotonation of a suitable precursor by a base to generate a resonance-stabilized carbanion, often an enolate. adichemistry.com This nucleophilic enolate then attacks the β-carbon of an α,β-unsaturated ester or a related Michael acceptor. wikipedia.orgadichemistry.com Subsequent protonation of the resulting enolate intermediate yields the initial adduct. The reaction is generally under thermodynamic control, favoring the 1,4-addition product, especially at higher temperatures. adichemistry.com

Aza-Michael additions, where the nucleophile is a nitrogen atom, are particularly relevant. ntu.edu.sgresearchgate.net Intramolecular aza-Michael additions are a powerful strategy for the cyclization to form the piperidine ring. The stereochemical outcome of these reactions can be influenced by the reaction conditions. For instance, in some double aza-Michael additions, an acidic medium can favor the formation of the cis isomer, while a more basic medium can lead to a preference for the trans isomer. ntu.edu.sg

| Aspect | Description | Key Intermediates | Controlling Factors |

|---|---|---|---|

| Reaction Type | Conjugate 1,4-addition | Enolate, Carbanion | Temperature, Base Strength |

| Nucleophile | Typically a carbanion or a nitrogen atom (aza-Michael) | Resonance-stabilized carbanion | Nature of the nucleophile |

| Electrophile | α,β-unsaturated carbonyl compound | - | Structure of the Michael acceptor |

| Stereoselectivity | Can be influenced by reaction conditions (e.g., pH) | Transition states | Solvent, catalysts, additives |

Reaction Pathways in Catalytic Cyclizations (e.g., NHC-catalyzed, Rh(II)-catalyzed)

Catalytic methods offer efficient and selective pathways for the construction of the piperidine-2,4-dione ring system. N-Heterocyclic carbenes (NHCs) and rhodium(II) complexes have emerged as powerful catalysts in these transformations.

N-Heterocyclic Carbene (NHC)-Catalyzed Cyclizations: NHC-catalyzed intramolecular aza-Michael additions have been shown to produce piperidine derivatives with good yields and enantioselectivity. nih.gov The NHC catalyst activates the substrate, facilitating the cyclization process. The reaction pathway generally involves the formation of a key intermediate through the interaction of the NHC with the substrate, which then undergoes the intramolecular cyclization.

Rhodium(II)-Catalyzed Cyclizations: Rhodium-catalyzed reactions, particularly those involving C-H activation, provide another elegant route to piperidine derivatives. For instance, a rhodium-catalyzed C-H bond alkenylation/electrocyclization cascade of α,β-unsaturated imines and alkynes can lead to the formation of 1,2-dihydropyridines, which are versatile intermediates for the synthesis of tetrahydropyridines and piperidines. yale.edu These reactions often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

Understanding Stereochemical Control in Enantioselective Syntheses

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like this compound, which contains stereocenters. Several strategies are employed to control the stereochemistry during the synthesis of the piperidine ring.

One common approach is the use of chiral auxiliaries. For example, the diastereoselective Michael addition employing Evans' auxiliary has been successfully used for the synthesis of a bipiperidine core on a large scale. researchgate.net Another strategy involves internal asymmetric induction, where a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. ru.nl

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis. ru.nl Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been reported to yield α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.net DFT calculations in such systems have indicated that the initial protonation of the final enamine intermediate, rather than the hydride reduction of the iminium intermediate, determines the stereochemical outcome. researchgate.net

| Strategy | Description | Key Examples | Reported Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | Evans' auxiliary in Michael additions. researchgate.net | High diastereoselectivity reported. researchgate.net |

| Internal Asymmetric Induction | A chiral center within the substrate influences the formation of new stereocenters. | Chiral pool approach starting from chiral amino acids. ru.nl | Depends on the specific substrate and reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Iridium-catalyzed asymmetric hydrogenation. researchgate.net | Up to 99.3:0.7 er reported. researchgate.net |

Elucidation of Intramolecular Rearrangements and Annulation Sequences

Intramolecular rearrangements and annulation sequences represent sophisticated strategies for the construction of the piperidine-2,4-dione framework. These methods often allow for the rapid assembly of complex cyclic systems from relatively simple acyclic precursors.

One notable example is the Dieckmann cyclization, which can be used for the regioselective synthesis of substituted piperidine-2,4-diones. researchgate.net This intramolecular condensation of a diester in the presence of a base forms a β-keto ester, which is a key intermediate for the dione structure.

Another powerful transformation is the enolate-isocyanate rearrangement. This process involves the formation of an intermediate cyclic enolate which then rearranges to form the piperidine-2,4-dione ring. Kinetic experiments have been used to confirm the presence of these enolate intermediates and elucidate the mechanism of this novel rearrangement. researchgate.net

Radical-mediated cyclizations also offer a versatile approach. For instance, a copper-catalyzed radical-mediated cyclization involving a 1,5-hydrogen atom transfer (HAT) can lead to the formation of piperidine rings. nih.gov Similarly, palladium-catalyzed cascade reactions involving C(sp3)-H functionalization and intramolecular annulation have been developed for the synthesis of multi-substituted chiral piperidines. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 1-Benzyl-5-ethylpiperidine-2,4-dione could be located. Such data would be crucial for confirming the molecular structure by revealing the chemical environment of protons, the carbon framework, and the connectivity between atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Specific chemical shift values, coupling constants, and signal multiplicities for the protons in this compound are not available in the literature.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Information regarding the chemical shifts of the carbon atoms that form the backbone of this compound is currently unpublished.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no reports of the use of 2D NMR techniques to definitively assign the proton and carbon signals and to establish the detailed structural connectivity for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry analyses, which are vital for determining the molecular weight and fragmentation pathways of this compound, have not been reported.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental composition of this compound, are absent from the scientific record. While HRMS data exists for related compounds, such as 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, this information is not directly applicable. mdpi.com

X-ray Diffraction Analysis for Crystalline Structure Determination

There is no evidence of the crystalline structure of this compound having been determined through single-crystal X-ray diffraction. This type of analysis would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For comparison, the crystal structure of a different but related molecule, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been reported, highlighting the types of detailed structural insights that are currently unavailable for the target compound. scichemj.org

Single-Crystal X-ray Diffraction

Expected Crystal and Molecular Structure:

Based on studies of similar compounds, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netresearchgate.net The piperidine-2,4-dione ring is expected to adopt a conformation that minimizes steric strain, likely a distorted chair or boat form, influenced by the substituents. The presence of two bulky substituents on the piperidine (B6355638) ring can lead to significant conformational preferences.

The N-benzyl group's orientation relative to the piperidine ring is a critical structural aspect. In related structures, the benzyl (B1604629) group can adopt either an axial or equatorial position, with the equatorial orientation generally being more energetically favorable to reduce steric hindrance. The phenyl ring of the benzyl group would likely be twisted with respect to the piperidine ring. For instance, in phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the phenyl rings are oriented axially to the piperidine ring with a significant dihedral angle between them. researchgate.net

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents crystallographic information for a related N-substituted piperidine derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nih.gov

| Crystallographic Parameter | Value for Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.245(8) |

| b (Å) | 5.523(4) |

| c (Å) | 18.670(2) |

| β (°) | 102.472(7) |

| Volume (ų) | 1031.5(16) |

| Z | 2 |

This table presents data for an analogous compound to illustrate the type of information obtained from single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. A detailed vibrational analysis can provide further insights into the molecular structure and bonding.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the piperidine-2,4-dione ring, the N-benzyl group, and the C5-ethyl group.

Expected Vibrational Bands:

Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups in the piperidine-2,4-dione ring. Cyclic ketones and amides typically show C=O stretching frequencies in the region of 1650-1750 cm⁻¹. For pyrimidine-2,4-dione derivatives, carbonyl bands have been observed around 1694 cm⁻¹ and 1752 cm⁻¹. nih.gov The precise positions of these bands for this compound would be sensitive to the ring strain and electronic effects of the substituents.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the piperidine ring and the C-N bond of the benzyl group are expected in the range of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzyl group will give rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine and benzyl moieties, as well as the methyl and methylene groups of the ethyl substituent, will be observed in the 2850-3000 cm⁻¹ range.

CH₂ Bending: The scissoring and wagging vibrations of the CH₂ groups are anticipated in the 1350-1470 cm⁻¹ region. theaic.org

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analogues |

| Piperidine-2,4-dione | C=O Stretching | 1690 - 1760 | Pyrimidine-2,4-dione derivatives nih.gov |

| N-Benzyl Group | Aromatic C=C Stretching | 1450 - 1600 | Benzyl alcohol derivatives theaic.org |

| N-Benzyl Group | Aromatic C-H Stretching | > 3000 | Benzyl alcohol derivatives theaic.org |

| Piperidine & Ethyl | Aliphatic C-H Stretching | 2850 - 3000 | 4-Benzylpiperidine nist.gov |

| Piperidine Ring | C-N Stretching | 1100 - 1300 | N-Benzylpiperidine-4-carbaldehyde nih.gov |

This table provides an estimation of the IR absorption bands for this compound based on data from structurally similar compounds.

A full vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for a more precise assignment of each observed band to specific molecular motions, including stretching, bending, and torsional modes. nih.gov This level of analysis provides a deeper understanding of the molecule's dynamic behavior and the interplay of its structural components.

Computational and Theoretical Investigations of 1 Benzyl 5 Ethylpiperidine 2,4 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzyl-5-ethylpiperidine-2,4-dione, DFT calculations offer a detailed picture of its electronic properties, reactivity, and the nature of its chemical bonds.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the piperidine (B6355638) nitrogen and the carbonyl oxygen atoms, as well as the benzyl (B1604629) group's aromatic ring. These regions are prone to electrophilic attack. Conversely, the LUMO is generally distributed over the electrophilic centers of the molecule, primarily the carbonyl carbons of the piperidine-2,4-dione ring, indicating the sites susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for Piperidine Derivatives

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are representative and based on typical DFT calculations for similar piperidine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are attractive to electrophiles. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In the case of this compound, the MEP analysis would likely show strong negative potentials around the oxygen atoms of the dione (B5365651) group, highlighting their role as primary sites for electrophilic interaction. The hydrogen atoms of the ethyl group and the benzyl ring would exhibit positive potentials, making them potential sites for nucleophilic interaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and chemical reactivity. Molecular modeling and dynamics (MD) simulations are employed to explore the conformational landscape of the molecule. These simulations model the atomic motions over time, providing insights into the stability of different conformers and the energy barriers between them.

Prediction of Reaction Energetics and Transition States

Computational methods are instrumental in predicting the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction pathways and activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. For instance, the alkylation or acylation of the piperidine nitrogen can be modeled to understand the regioselectivity and stereoselectivity of such reactions.

In Silico Chemical Space Exploration for Analogues

The exploration of the chemical space around this compound through in silico methods allows for the design of new analogues with potentially enhanced properties. By systematically modifying the substituents on the piperidine ring and the benzyl group, large virtual libraries of related compounds can be generated. These virtual libraries can then be screened for desired properties using computational tools, accelerating the discovery of new molecules with specific functionalities. This approach is widely used in drug discovery and materials science to identify promising new chemical entities.

Chemical Transformations and Derivatization of 1 Benzyl 5 Ethylpiperidine 2,4 Dione

Functionalization of the Piperidine (B6355638) Ring at Various Positions

The methylene (B1212753) group at the C-3 position, situated between two carbonyl groups, is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a range of electrophilic substitution reactions. researchgate.netrsc.org For 1-Benzyl-5-ethylpiperidine-2,4-dione, this would allow for the introduction of various substituents at this position.

Furthermore, the carbonyl groups at C-2 and C-4 can undergo reactions typical of ketones, such as reduction to the corresponding hydroxyl groups. The presence of the lactam (a cyclic amide) within the ring system also influences its reactivity. researchgate.netrsc.org

Table 1: Potential Functionalization Reactions of the Piperidine Ring

| Position | Reaction Type | Potential Reagents | Hypothetical Product |

| C-3 | Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) in the presence of a base | 1-Benzyl-3,5-diethylpiperidine-2,4-dione |

| C-3 | Acylation | Acyl chlorides or anhydrides | 3-Acetyl-1-benzyl-5-ethylpiperidine-2,4-dione |

| C-2, C-4 | Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1-Benzyl-5-ethyl-2,4-dihydroxypiperidine |

Derivatization at the Imide Nitrogen and Exocyclic Alkyl/Aryl Groups

The N-benzyl group and the C-5 ethyl group provide additional sites for derivatization, expanding the synthetic possibilities beyond the piperidine ring itself.

The nitrogen atom of the piperidine-2,4-dione, being part of an imide, is generally less nucleophilic than a simple amine. However, derivatization is still possible under certain conditions. More significantly, the benzyl (B1604629) group attached to the nitrogen can be removed or modified. Catalytic hydrogenation is a common method for the debenzylation of N-benzyl amines and amides, which would yield 5-ethylpiperidine-2,4-dione (B1418855). nih.govsciencemadness.org This secondary amine could then be subjected to a variety of N-alkylation or N-acylation reactions to introduce different substituents. researchgate.netchemicalforums.com

The ethyl group at the C-5 position is generally less reactive. However, radical halogenation could potentially introduce a handle for further functionalization, although selectivity might be an issue.

Table 2: Potential Derivatization Reactions at Nitrogen and Exocyclic Groups

| Position | Reaction Type | Potential Reagents | Hypothetical Product |

| N-1 | Debenzylation | H₂, Pd/C | 5-Ethylpiperidine-2,4-dione |

| N-1 (after debenzylation) | N-Alkylation | Alkyl halides (e.g., CH₃(CH₂)₃Br), K₂CO₃ | 1-Butyl-5-ethylpiperidine-2,4-dione |

| N-1 (after debenzylation) | N-Acylation | Acyl chlorides (e.g., CH₃COCl), Et₃N | 1-Acetyl-5-ethylpiperidine-2,4-dione |

| Benzyl Group | Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | 1-(Nitrobenzyl)-5-ethylpiperidine-2,4-dione |

Incorporation of Heterocyclic Fragments into the Glutarimide (B196013) Core

The reactivity of the piperidine-2,4-dione scaffold allows for its use in the synthesis of fused heterocyclic systems. nih.govnih.gov By utilizing the reactive sites on the ring, it is theoretically possible to construct new rings fused to the piperidine core.

For example, the enolate formed at C-3 could react with a bifunctional electrophile to initiate a ring-forming cascade. Alternatively, functional groups introduced at C-3 and C-4 could be elaborated to form a new fused ring. This strategy is a powerful tool for generating novel and complex molecular architectures. nih.gov

Exploration of Glutarimide-Based Building Blocks in Complex Molecule Synthesis

Piperidine-2,4-diones are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.net The various functional handles on this compound would allow for its incorporation into larger molecular frameworks.

For instance, after suitable functionalization, the molecule could be used in cross-coupling reactions or other bond-forming strategies to be connected to other molecular fragments. The inherent chirality of the C-5 position also makes it an attractive starting material for asymmetric synthesis.

Synthesis of Polymeric Materials Bearing Piperidine-2,4-dione Side-Chain Groups

The ring-opening polymerization (ROP) of lactams is a well-established method for the synthesis of polyamides. rsc.orgiupac.orgmdpi.comacs.orgrsc.org While piperidine-2,4-dione is a glutarimide and not a simple lactam, the possibility of its derivatives undergoing ROP to form polymers with piperidine-2,4-dione side chains is an intriguing area for exploration.

The polymerization could potentially be initiated by opening the lactam ring. If successful, this would lead to the formation of a polymer backbone with pendant 1-benzyl-5-ethyl-2,4-dionyl groups. Such polymers could exhibit interesting material properties or be used in biomedical applications as functional materials.

Development of Advanced Analogues and Diversity Oriented Synthesis

Rational Design Principles for Novel Piperidine-2,4-dione Analogues

The rational design of novel analogues based on the 1-Benzyl-5-ethylpiperidine-2,4-dione scaffold is guided by established principles of medicinal chemistry. These principles aim to systematically modify the core structure to enhance desired biological activities and properties. Key strategies include scaffold hopping, substituent modulation, and isosteric replacement.

Scaffold hopping involves replacing the central piperidine-2,4-dione core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This approach can lead to the discovery of novel intellectual property and improved pharmacokinetic profiles. For instance, the piperidine (B6355638) ring could be contracted or expanded to a pyrrolidine (B122466) or azepane ring, respectively, or replaced with a completely different heterocyclic system.

Substituent modulation focuses on modifying the substituents at the N1 and C5 positions of the piperidine-2,4-dione ring. In the case of this compound, the N-benzyl group and the C5-ethyl group are prime targets for modification.

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

| N1 | Benzyl (B1604629) | Substituted benzyls, other aryl or heteroaryl groups, alkyl chains | To explore interactions with different binding pockets and modulate lipophilicity. |

| C5 | Ethyl | Alkyl chains of varying lengths, branched alkyl groups, cyclic substituents, aromatic groups | To probe the steric and electronic requirements of a target binding site and influence conformation. |

Isosteric replacement involves substituting atoms or groups of atoms with others that have similar physical or chemical properties. For example, one of the ketone groups in the piperidine-2,4-dione ring could be replaced with a thioketone or an imine to alter the compound's electronic distribution and hydrogen bonding capacity.

Computational tools play a crucial role in the rational design process. Molecular docking studies can predict how different analogues will bind to a target protein, while quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that contribute to biological activity. nih.gov

Exploration of Stereodefined Piperidine-2,4-dione Derivatives

The presence of a chiral center at the C5 position of this compound means that it can exist as two enantiomers, (R)- and (S)-1-Benzyl-5-ethylpiperidine-2,4-dione. These enantiomers may exhibit different biological activities and metabolic profiles. Therefore, the development of stereoselective syntheses to access enantiomerically pure forms of this compound and its analogues is of significant interest.

One promising approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the piperidine-2,4-dione precursor, directing the stereochemical outcome of a subsequent reaction, such as the alkylation at the C5 position. After the desired stereochemistry is established, the auxiliary can be removed.

Furthermore, the introduction of a second substituent at the C3 or C6 position would create diastereomers, each with a unique three-dimensional arrangement and potential for distinct biological activities. The synthesis of such stereodefined derivatives often requires sophisticated asymmetric synthesis techniques.

Application of the Piperidine-2,4-dione Scaffold in the Development of Chemical Probes (Focus on Synthetic Accessibility)

Chemical probes are essential tools for studying biological systems. The this compound scaffold can be readily adapted for the development of such probes due to its synthetic tractability. nih.gov Key features of a good chemical probe include high potency and selectivity for its target, as well as the presence of a functional group that can be used for labeling or pull-down experiments.

The synthetic accessibility of the piperidine-2,4-dione core allows for the straightforward introduction of various functionalities. For example, a linker arm could be attached to the N-benzyl group, which could then be conjugated to a fluorescent dye, a biotin (B1667282) tag, or an affinity resin.

The choice of synthetic route is critical to ensure that the final probe is accessible in sufficient quantities and purity. Multi-step syntheses should be optimized for yield and scalability. The development of robust and efficient synthetic methods is therefore a key focus of research in this area. nih.gov

Chemoenzymatic Approaches to Enantioenriched Derivatives

Chemoenzymatic synthesis combines the best of chemical and enzymatic methods to achieve highly efficient and selective transformations. nih.gov Enzymes, with their inherent chirality, are particularly well-suited for the synthesis of enantioenriched compounds.

For the synthesis of enantioenriched this compound and its analogues, several enzymatic strategies could be employed. For example, a lipase (B570770) could be used to stereoselectively resolve a racemic mixture of a C5-substituted piperidine-2,4-dione precursor. Alternatively, a transaminase could be used to asymmetrically introduce an amino group, which could then be further elaborated to form the piperidine ring. nih.gov

A recent study demonstrated the successful use of ω-transaminases for the stereoselective monoamination of 1,5-diketones, leading to the formation of enantioenriched piperidines. nih.gov This approach could potentially be adapted for the synthesis of chiral piperidine-2,4-dione building blocks.

| Enzyme Class | Potential Application in Piperidine-2,4-dione Synthesis |

| Lipases | Kinetic resolution of racemic piperidine-2,4-dione precursors. |

| Transaminases | Asymmetric synthesis of chiral amino-ketone intermediates. nih.gov |

| Reductases | Stereoselective reduction of a ketone to a hydroxyl group, which can then be used to direct further functionalization. |

Parallel Synthesis and Combinatorial Chemistry for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. nih.govnih.govuniroma1.it The this compound scaffold is an ideal starting point for the construction of such libraries due to the presence of multiple points of diversity.

Using a parallel synthesis approach, a common piperidine-2,4-dione core can be reacted with a variety of building blocks in a spatially addressed manner, allowing for the efficient production of a large number of individual compounds. youtube.com For example, a library of N1-substituted analogues could be generated by reacting a common C5-ethylpiperidine-2,4-dione precursor with a diverse set of benzyl halides.

Combinatorial chemistry techniques, such as the "split-and-pool" method, can be used to generate even larger and more complex libraries. imperial.ac.uk In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a vast number of compounds.

The design of these libraries is often guided by computational methods to ensure chemical diversity and to maximize the chances of identifying hits in a screening campaign. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic and Characterization Advances

The synthesis of piperidine-2,4-diones, including the title compound, has traditionally relied on established methods such as the Dieckmann condensation. dtic.mil This approach involves the intramolecular cyclization of a diester precursor, which for 1-Benzyl-5-ethylpiperidine-2,4-dione would likely involve a derivative of N-benzyl-3-aminopentanoic acid. A common synthetic strategy for related N-benzyl piperidones involves the reaction of benzylamine (B48309) with appropriate precursors, followed by cyclization and subsequent functionalization. chemicalbook.com For instance, the synthesis of 1-benzyl-4-piperidone often utilizes a multi-step process involving 1,4-addition, Dieckmann condensation, and decarboxylation. chemicalbook.com

More recent advancements have introduced novel and more efficient synthetic pathways. These include iridium-catalyzed [5+1] annulation methods and iron-catalyzed reductive amination of ω-amino fatty acids, which offer stereoselective routes to substituted piperidines. nih.gov While not explicitly demonstrated for this compound, these methods represent the cutting edge of piperidine (B6355638) synthesis and could likely be adapted for its preparation.

Characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the compound's structural framework. researchgate.net Infrared (IR) spectroscopy would confirm the presence of the characteristic dione (B5365651) carbonyl groups, and mass spectrometry (MS) would determine the molecular weight and fragmentation pattern. researchgate.netbldpharm.com For crystalline derivatives, X-ray crystallography provides definitive proof of structure and stereochemistry. nih.gov

Below is a table summarizing the key analytical techniques used in the characterization of piperidine derivatives.

| Analytical Technique | Information Obtained | Reference |

| ¹H NMR Spectroscopy | Elucidation of the proton environment and connectivity. | researchgate.net |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as carbonyls. | researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation. | bldpharm.com |

| X-ray Crystallography | Definitive structural and stereochemical analysis. | nih.gov |

Emerging Trends in Piperidine-2,4-dione Chemistry

The field of piperidine-2,4-dione chemistry is driven by the pursuit of new therapeutic agents. rsc.orgchemrevlett.com These scaffolds are recognized as precursors for a wide range of biologically active molecules. A significant trend is the development of multicomponent reactions to construct the piperidine ring system in a single step, which is both time and cost-effective. nih.gov

Furthermore, there is a growing interest in the synthesis of polysubstituted piperidines with defined stereochemistry. nih.gov This is crucial as the biological activity of a compound is often dependent on its three-dimensional structure. Catalytic asymmetric methods are therefore at the forefront of this research area.

The exploration of piperidine-2,4-diones as inhibitors of enzymes such as dihydrofolate reductase (DHFR) highlights their potential in drug discovery. nih.gov This involves synthesizing libraries of derivatives and screening them for inhibitory activity, often guided by computational modeling. nih.gov

Opportunities for Novel Methodological Development

While classical methods for piperidine synthesis are well-established, there remain opportunities for innovation. The development of novel catalytic systems that can achieve the synthesis of complex piperidine-2,4-diones under mild conditions with high stereoselectivity is a key goal. nih.gov For example, expanding the scope of radical-mediated amine cyclization could provide new routes to these compounds. mdpi.com

Another area for development is the use of flow chemistry for the synthesis of piperidine derivatives. Continuous flow reactions can offer advantages in terms of safety, scalability, and reaction time. The synthesis of enantioenriched α-substituted piperidines has been demonstrated using this technology. organic-chemistry.org

The functionalization of the piperidine-2,4-dione core at various positions also presents a challenge and an opportunity. Developing selective methods to introduce substituents at the C-3, C-5, and C-6 positions would allow for the creation of a wider diversity of molecular structures for biological screening.

Prospective Areas for Further Academic Inquiry into this compound Systems

Future academic research into this compound and related systems could focus on several promising avenues. A systematic investigation into the biological activities of a library of derivatives of this compound is warranted. Given the known bioactivity of other piperidine-2,4-diones, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. nih.gov

A detailed study of the conformational analysis of this compound would also be of academic interest. The interplay between the substituents on the piperidine ring can lead to complex conformational equilibria, which can be investigated using advanced NMR techniques and computational methods. chemrevlett.com

Finally, the development of novel synthetic transformations of the this compound core could lead to new classes of heterocyclic compounds. For example, ring-opening or ring-expansion reactions could provide access to novel molecular scaffolds with potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-5-ethylpiperidine-2,4-dione, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperidine precursors followed by cyclization. For example, benzyl and ethyl groups can be introduced via nucleophilic substitution or coupling reactions. To optimize yields:

- Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions .

- Monitor reaction progress via TLC or HPLC (e.g., retention time ~13 min at 254 nm) .

- Adjust stoichiometry of reagents (e.g., molar ratios of benzyl halides to piperidine intermediates) .

- Key Data : In similar piperidine derivatives, yields of 75–84% were achieved using n-hexane/EtOAC solvent systems for purification .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity (>95%) .

- HPLC : Ensure a single peak with >95% area under the curve at 254 nm .

Q. What safety precautions are critical when handling piperidine derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- First Aid : For skin exposure, wash immediately with soap/water for 15+ minutes; for eye contact, flush with water for 10–15 minutes .

- Note : Toxicological data may be incomplete; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Test temperature, catalyst loading, and solvent polarity as independent factors .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .

- Example : A 2³ factorial design (8 experiments) can identify optimal conditions (e.g., 60°C, 5 mol% catalyst, DMF solvent) .

Q. How should researchers resolve contradictions in analytical data (e.g., elemental analysis vs. HPLC purity)?

- Methodological Answer :

- Cross-Validation : Repeat analyses using alternative methods (e.g., LC-MS for molecular weight confirmation) .

- Impurity Profiling : Use preparative HPLC to isolate minor components and characterize via NMR .

- Statistical Analysis : Apply t-tests to determine if discrepancies (e.g., C% variance in elemental analysis) are statistically significant .

Q. What strategies mitigate risks when toxicological data for novel piperidine derivatives is unavailable?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-benzylpiperidine, which causes skin/eye irritation) .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity .

- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before animal studies .

Q. How do structural modifications (e.g., substituent changes) affect the reactivity of this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity at the piperidine nitrogen .

- Steric Effects : Bulky substituents (e.g., isopropyl) hinder ring cyclization, reducing yields .

- Case Study : Replacing benzyl with 4-isopropylbenzyl in analogs reduced yields from 84% to 75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.